molecular formula C8H16O3 B1601626 Ethyl 2-hydroxy-3-methylpentanoate CAS No. 24323-38-4

Ethyl 2-hydroxy-3-methylpentanoate

Cat. No. B1601626
CAS RN: 24323-38-4
M. Wt: 160.21 g/mol
InChI Key: TXLBCYISDOYPIH-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methylpentanoate is a chemical compound with the molecular formula C8H16O3 . It is also known as Ethyl 3-hydroxy-2-methylpentanoate . It is a clear, colorless liquid with a fruity aroma .


Synthesis Analysis

Ethyl 2-hydroxy-3-methylpentanoate has been identified as a potential marker of lactic acid bacteria esterase activity . It is formed by slow esterification with ethanol of the corresponding acids . The concentrations of Ethyl 2-hydroxy-3-methylpentanoate found in various beverages varied from several dozen to a few hundred micrograms per liter .


Molecular Structure Analysis

The molecular weight of Ethyl 2-hydroxy-3-methylpentanoate is 160.211 Da . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ethyl 2-hydroxy-3-methylpentanoate is formed by slow esterification with ethanol of the corresponding acids . This compound is interrelated with short chain fatty acids due to the esterification/hydrolysis equilibrium .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-3-methylpentanoate is a clear, colorless liquid . It is sparingly soluble in water and soluble in most non-polar organic solvents . It has a boiling point of 204-206°C . The specific gravity is between 0.922 and 0.930 .

Scientific Research Applications

Enantiomeric Distribution and Sensory Impact in Wine

Ethyl 2-hydroxy-4-methylpentanoate, closely related to Ethyl 2-hydroxy-3-methylpentanoate, has been studied for its enantiomeric distribution and sensory impact in wines. It's found that white wines predominantly contain the R form, while red wines have both enantiomers in various ratios. The presence of these enantiomers, especially in red wines, contributes significantly to the fruity aroma, enhancing the perception of blackberry and fresh fruit descriptors. This has been confirmed through sensory analysis and the study of aromatic reconstitutions in wines (Lytra, Tempère, Revel, & Barbe, 2015).

Organoleptic Properties in Perfumery Ingredients

Ethyl 2-hydroxy-3-methylpentanoate has been explored in the context of perfumery. Studies have synthesized and evaluated various alkyl 3-methyl-2-oxopentanoates and ethyl 2-hydroxy-3-methylpentanoates for their organoleptic properties. These compounds, including ethyl 3-methyl-2-oxopentanoate, exhibit distinct aromatic qualities like walnut, fruity, and camphoraceous notes, making them potential candidates for new perfumery ingredients (Snowden, Grenno, & Vial, 2005).

Role in Aroma Modulation in Wines

Impact on Red Wine Aroma

Research on the impact of perceptive interactions on red wine fruity aroma identified ethyl 2-hydroxy-4-methylpentanoate as a key enhancer of black-berry and fresh-fruit aroma. This compound, along with others like diacetyl and acetic acid, plays a significant role in shaping the overall and specific fruity aromas in red wines (Lytra, Tempère, de Revel, & Barbe, 2012).

Safety And Hazards

Ethyl 2-hydroxy-3-methylpentanoate is classified as an Aquatic Chronic 3 and Eye Irritant 2 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, alcohol-resistant foam, dry chemical powder, or carbon dioxide should be used for extinguishing .

properties

IUPAC Name

ethyl 2-hydroxy-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-6(3)7(9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLBCYISDOYPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947158
Record name Ethyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity aroma with berry notes
Record name (+\/-)-Ethyl 2-hydroxy-3-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1641/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water; soluble in most non-polar organic solvents, Sparingly soluble (in ethanol)
Record name (+\/-)-Ethyl 2-hydroxy-3-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1641/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.922-0.930
Record name (+\/-)-Ethyl 2-hydroxy-3-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1641/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-hydroxy-3-methylpentanoate

CAS RN

24323-38-4
Record name Pentanoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-hydroxy-3-methylvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanoic acid, 2-hydroxy-3-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 2-HYDROXY-3-METHYLVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B476ID66GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+/-)-Ethyl 2-hydroxy-3-methylvalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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